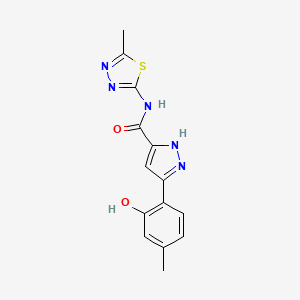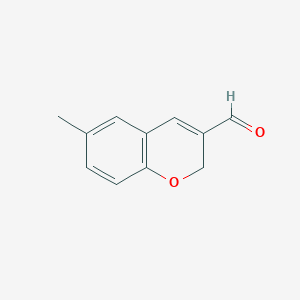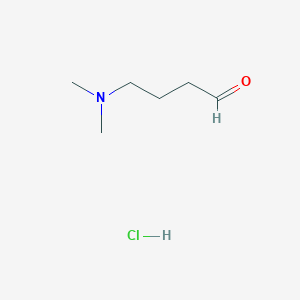
4-(Dimethylamino)butanal Hydrochloride (May contain hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)butanal hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is commonly used in biochemical research and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its role in peptide synthesis and other chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)butanal hydrochloride typically involves the reaction of 4-chlorobutanal with dimethylamine. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, under controlled temperature conditions. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of 4-(Dimethylamino)butanal hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of commercially available starting materials and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)butanal hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Dimethylamino)butanal hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)butanal hydrochloride involves its interaction with specific molecular targets. In biochemical reactions, it acts as a substrate or intermediate, participating in various pathways. The dimethylamino group plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)butanoic acid hydrochloride
- 4-(Dimethylamino)butyraldehyde diethyl acetal
- 4-(Dimethylamino)butanol
Uniqueness
4-(Dimethylamino)butanal hydrochloride is unique due to its specific structure and reactivity. The presence of the dimethylamino group and the aldehyde functionality makes it a versatile compound in various chemical reactions. Its hydrochloride form enhances its stability and solubility, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
4-(dimethylamino)butanal;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-7(2)5-3-4-6-8;/h6H,3-5H2,1-2H3;1H |
InChI Key |
JYILYDLFANVGBE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


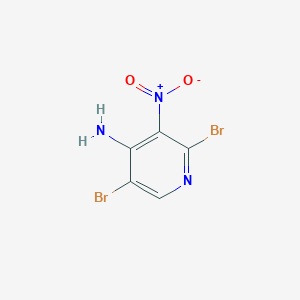
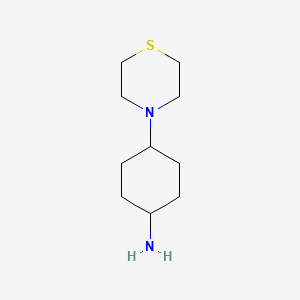
![4-Allyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12113096.png)


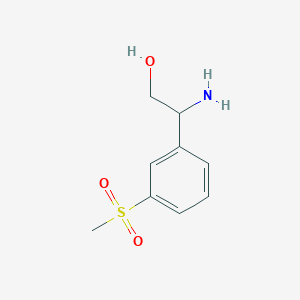
![2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B12113112.png)

![2-(3-Methoxyphenyl)-4-(methylamino)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonamide](/img/structure/B12113136.png)
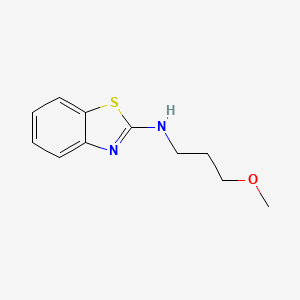
![[1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B12113146.png)
![3-Piperidinemethanamine, 1-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B12113151.png)
